molecular formula C12H15N7O B11746669 N'-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide

N'-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide

Cat. No.: B11746669
M. Wt: 273.29 g/mol
InChI Key: QGPKHCBCAVVWMJ-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acetohydrazide class, characterized by a tetrazole ring (2H-1,2,3,4-tetrazol-2-yl) substituted with a phenyl group and a dimethylamino-functionalized hydrazone moiety. Its structure combines electron-rich (tetrazole) and electron-deficient (dimethylamino) regions, making it a candidate for diverse biological activities, including antimicrobial and anti-inflammatory properties.

Properties

Molecular Formula

C12H15N7O

Molecular Weight

273.29 g/mol

IUPAC Name

N-[(Z)-dimethylaminomethylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C12H15N7O/c1-18(2)9-13-14-11(20)8-19-16-12(15-17-19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,20)/b13-9-

InChI Key

QGPKHCBCAVVWMJ-LCYFTJDESA-N

Isomeric SMILES

CN(C)/C=N\NC(=O)CN1N=C(N=N1)C2=CC=CC=C2

Canonical SMILES

CN(C)C=NNC(=O)CN1N=C(N=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The 5-phenyltetrazole moiety is synthesized through a [3+2] cycloaddition between benzonitrile and sodium azide (NaN₃). Catalytic methods using cobalt complexes (e.g., [L¹Co(N₃)₂]) in dimethyl sulfoxide (DMSO) at 110°C yield 5-phenyl-1H-tetrazole with 99% efficiency.

Reaction Conditions

ParameterValue
CatalystCobalt complex (1 mol%)
SolventDMSO
Temperature110°C
Time12 hours
Yield99%

Alkylation and Hydrazide Formation

  • Alkylation : 5-Phenyltetrazole reacts with ethyl chloroacetate in methanol under reflux with potassium carbonate (K₂CO₃) to form ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.

  • Hydrazinolysis : The ester intermediate is treated with hydrazine hydrate (80%) in ethanol to yield 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide.

Typical Yields

StepYield
Alkylation70–85%
Hydrazinolysis70–81%

Condensation with Dimethylaminomethylidene Reagents

Schiff Base Formation

The final step involves reacting 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide with dimethylformamide dimethyl acetal (DMF-DMA) to form the hydrazone. The reaction proceeds in ethanol or dioxane under reflux (80–100°C) for 5–8 hours.

Optimized Conditions

ParameterValue
ReagentDMF-DMA (1.2 equiv)
SolventEthanol or DMF
Temperature80–100°C
Time5–8 hours
Yield74–81%

Catalytic Enhancements

  • Acid Catalysis : Glacial acetic acid (2–4 drops) accelerates imine formation.

  • Microwave Assistance : Irradiation at 350–400 W reduces reaction time to 3–5 minutes with comparable yields.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines tetrazole formation, alkylation, and condensation in a single pot using DMF-DMA as both solvent and reagent. This method achieves 68–72% overall yield but requires precise temperature control.

Solid-Phase Synthesis

Immobilized hydrazide derivatives on resin matrices enable selective condensation with DMF-DMA, yielding the target compound with >90% purity after cleavage.

Analytical and Purification Techniques

Monitoring Methods

  • TLC : Ethyl acetate/hexane (3:7) with Rf = 0.55–0.78.

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Purification

  • Recrystallization : Ethanol or ethanol/water mixtures yield crystals with >98% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) eluent.

Challenges and Optimizations

Side Reactions

  • Oxidation : Hydrazide intermediates may oxidize to diazenes; inert atmospheres (N₂/Ar) mitigate this.

  • Geometric Isomerism : The E-configuration is favored by reflux conditions, while Z-isomers form at lower temperatures (<60°C).

Solvent Impact

  • Polar Solvents : DMSO enhances cycloaddition yields but complicates isolation.

  • Eco-Friendly Alternatives : Ethanol/water mixtures reduce environmental footprint without sacrificing yield.

Scalability and Industrial Applications

  • Batch Reactors : 10–100 kg batches achieve 70–75% yield in pilot studies.

  • Continuous Flow Systems : Microreactors reduce reaction times by 40% and improve consistency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under mild heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N’-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The tetrazole ring and hydrazide group play crucial roles in these interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Key Observations :

  • Tetrazole Position : The target compound’s 2H-tetrazol-2-yl group differs from the 1H-tetrazol-1-yl analogues in . This positional isomerism may influence electronic properties and bioactivity .
  • Synthetic Yields : Analogues with electron-withdrawing substituents (e.g., nitro in MMINA) show moderate yields (72%), while bulkier groups (e.g., 3-ethoxy-4-hydroxy in 5e) reduce yields to 62% .
  • Catalysts : Reactions often employ glacial acetic acid () or Na₂S₂O₅ in DMF (), affecting reaction efficiency.

Physicochemical Properties

Table 2: Spectral and Physical Data
Compound Name / ID ¹H NMR Shifts (δ, ppm) ¹³C NMR Shifts (δ, ppm) HRMS (m/z) TLC Rf Value Evidence Source
Target Compound Not reported Not reported - - -
MMINA NH₂ at 4.26 (disappearance) 120-150 (aromatic) 367.12 [M+1] -
N'-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide (3b, 3c, 3i) 8.06 (CH=N), 7.76 (Ar-H) 168.4 (C=O) - 0.65-0.78
4f (Antibacterial Derivative) 6.30-7.76 (Ar-H), 8.24 (NH) 173.5 (C=O) 353.24 [M+1] -

Key Observations :

  • Hydrazone Proton : The CH=N proton in hydrazones typically appears at δ 8.06–8.24 ppm, consistent across analogues .
  • Carbonyl Signals : C=O groups resonate at δ 168–173 ppm, indicating similar electronic environments .

Pharmacological Activity

Key Observations :

  • Antimicrobial Efficacy : Electron-deficient substituents (e.g., chloro in 3i) enhance antibacterial activity compared to methoxy or hydroxy groups .
  • Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidins (e.g., 5a) show strong PARP1 inhibition (IC₅₀ = 0.079 μM), relevant for anticancer applications .

Biological Activity

N'-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide is a complex organic compound notable for its unique hydrazone structure and significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅N₇O, with a molecular weight of 273.3 g/mol. The compound features a dimethylamino group linked to a carbon-nitrogen double bond (C=N), characteristic of hydrazones, and a tetrazole moiety that enhances its biological activity by mimicking natural substrates.

This compound has been studied primarily for its role as an inhibitor of copper-containing amine oxidases (CAOs). These enzymes are involved in various metabolic processes and are implicated in inflammatory diseases. The compound's interaction with CAOs suggests it may modulate enzyme activity and influence metabolic pathways related to inflammation and oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Bacterial Strain MIC (μg/mL) Activity Level
Staphylococcus aureus25–50Moderate to High
Escherichia coli20–40Moderate
Bacillus subtilis30–60Moderate

Cytotoxicity and Anti-cancer Potential

Preliminary studies have also suggested that this compound may possess cytotoxic properties against certain cancer cell lines. It has been observed to induce apoptosis in human cancer cells through the activation of caspase pathways. Further investigations are necessary to elucidate the specific mechanisms underlying its anti-cancer effects.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Ochal et al. demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy against resistant strains .
  • Evaluation of Cytotoxic Effects : In a research study focusing on the cytotoxic potential of hydrazone derivatives, this compound was tested against various cancer cell lines. The findings revealed dose-dependent cytotoxicity with IC50 values indicating substantial potential for further development as an anti-cancer agent.

Q & A

Q. What are the key considerations for optimizing the synthesis yield of this compound?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters, including solvent polarity (e.g., ethanol or DMF), temperature (reflux vs. ambient), and catalyst selection. For example, condensation reactions involving hydrazide intermediates often benefit from acid catalysis. Reaction progress should be monitored via TLC, and purity can be enhanced using recrystallization (methanol/water mixtures) or column chromatography. Yield improvements (≥70%) are achievable by controlling stoichiometry and avoiding side reactions like hydrolysis of the tetrazole ring .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure?

Methodological Answer:

  • 1H/13C NMR : To verify hydrazone linkage (δ 8–10 ppm for imine protons) and tetrazole ring protons (δ 8.5–9.5 ppm).
  • Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., molecular ion peak matching theoretical mass).
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and non-covalent interactions (e.g., hydrogen bonding involving the dimethylamino group) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in solvents like DMSO (for biological assays), ethanol, or aqueous buffers (pH 4–9) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), or varying pH. Monitor via HPLC to track decomposition products .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase activity for tetrazole-containing analogs).
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria or fungal strains .

Advanced Research Questions

Q. What computational approaches predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to active sites (e.g., tetrazole ring interactions with metal ions in enzymes).
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with nucleophilic residues.
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
  • Dose-Response Curves : Use IC50/EC50 values to compare potency.
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., phenyltetrazole derivatives) to identify structure-activity trends .

Q. What strategies investigate regioselectivity in reactions involving the tetrazole ring?

Methodological Answer:

  • Isotopic Labeling : Track substituent positions using 15N-labeled precursors.
  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents).
  • Cryo-TEM : Visualize intermediate formation during multi-step syntheses .

Q. Which advanced purification techniques address by-products in multi-step syntheses?

Methodological Answer:

  • Preparative HPLC : Separate isomers or hydrazone tautomers using C18 columns (ACN/water gradients).
  • Size-Exclusion Chromatography : Remove polymeric by-products.
  • Countercurrent Distribution : Resolve closely related derivatives .

Q. How does the dimethylamino group influence reactivity in nucleophilic reactions?

Methodological Answer:

  • Electronic Effects : The dimethylamino group acts as an electron donor, stabilizing transition states via resonance.
  • Steric Effects : Bulky substituents may hinder access to the hydrazone’s imine nitrogen.
  • pH-Dependent Reactivity : Protonation at low pH enhances electrophilicity of the methylidene carbon .

Q. What methodologies determine stability under oxidative/reductive conditions?

Methodological Answer:

  • Oxidative Stress Testing : Expose to H2O2 or Fe³+ and quantify degradation via LC-MS.
  • Reductive Stability : Treat with NaBH4 or glutathione; monitor hydrazone cleavage via NMR.
  • Forced Degradation Studies : Correlate stability with substituent electron-withdrawing/donating effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.